Rosonabant
Overview
Description
Rosonabant, also known by its chemical name (±)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(1-piperidinyl)-4,5-dihydro-1H-pyrazole-3-carboxamide, is a compound that acts as a cannabinoid receptor 1 (CB1) antagonist and inverse agonist . It was initially investigated by Esteve Pharmaceuticals as an appetite suppressant for the treatment of obesity . its development was halted due to severe psychiatric adverse effects such as anxiety, depression, and suicidal ideation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rosonabant involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introduction of the chlorophenyl groups is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Using catalysts and solvents that enhance yield and purity.
Purification techniques: Employing crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Rosonabant undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation products: Oxides and ketones.
Reduction products: Amines and alcohols.
Substitution products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: As a CB1 receptor antagonist, it is used in research to understand cannabinoid receptor signaling pathways.
Biology: It helps in studying the role of the endocannabinoid system in physiological processes.
Medicine: Investigated for its potential in treating obesity and related metabolic disorders.
Industry: Potential applications in developing new therapeutic agents targeting the endocannabinoid system.
Mechanism of Action
Rosonabant exerts its effects by antagonizing and inversely agonizing the CB1 receptor. This receptor is part of the endocannabinoid system, which regulates appetite, pain sensation, mood, and memory . By blocking CB1 receptors, this compound reduces appetite and influences metabolic processes . The molecular targets include the CB1 receptors located in the central nervous system and peripheral tissues .
Comparison with Similar Compounds
Rimonabant: Another CB1 receptor antagonist with similar effects but also associated with severe psychiatric side effects.
Taranabant: A CB1 receptor antagonist studied for obesity treatment but discontinued due to adverse effects.
Otenabant: Similar to Rosonabant, it was investigated for obesity treatment but faced similar challenges.
Uniqueness of this compound: this compound’s unique structure, with its specific chlorophenyl and piperidinyl groups, provides distinct pharmacological properties. like its counterparts, it faced challenges due to adverse psychiatric effects .
Properties
CAS No. |
861151-12-4 |
---|---|
Molecular Formula |
C21H21Cl3N4O |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21Cl3N4O/c22-15-6-4-14(5-7-15)20-13-18(21(29)26-27-10-2-1-3-11-27)25-28(20)19-9-8-16(23)12-17(19)24/h4-9,12,20H,1-3,10-11,13H2,(H,26,29) |
InChI Key |
WMMMJGKFKKBRQR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
C1CCN(CC1)NC(=O)C2=NN([C@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-6776; E 6776; E6776; Rosonabant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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